(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate
CAS No.: 1351664-47-5
Cat. No.: VC4702423
Molecular Formula: C20H22N2O8S
Molecular Weight: 450.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351664-47-5 |
|---|---|
| Molecular Formula | C20H22N2O8S |
| Molecular Weight | 450.46 |
| IUPAC Name | 1-(furan-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone;oxalic acid |
| Standard InChI | InChI=1S/C18H20N2O4S.C2H2O4/c21-17(18-7-4-13-24-18)15-19-9-11-20(12-10-19)25(22,23)14-8-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-8,13-14H,9-12,15H2;(H,3,4)(H,5,6)/b14-8+; |
| Standard InChI Key | WUVPMRNIRLNCBN-XHIXCECLSA-N |
| SMILES | C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Introduction
(E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a furan ring, a styrylsulfonyl group, and a piperazine moiety, which are crucial for its biological activity and versatility as a synthetic intermediate.
Key Features:
Structural Components and Biological Activity
The compound's structure includes a furan ring, a styrylsulfonyl group attached to a piperazine ring, and an ethanone oxalate moiety. These functional groups enable it to participate in various chemical reactions, which are essential for modifying its biological activity or tailoring it for specific applications in drug design.
Biological Activity:
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The compound is noted for its potential to modulate immune responses by suppressing pro-inflammatory cytokines and chemokines in immune cells.
Synthesis Methods
The synthesis of (E)-1-(furan-2-yl)-2-(4-(styrylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves several key steps:
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Formation of the Piperazine Core: This involves the synthesis or acquisition of a piperazine derivative.
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Introduction of the Styrylsulfonyl Group: This is achieved through sulfonylation reactions using appropriate sulfonyl chlorides.
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Attachment of the Furan Ring: This can be done through various coupling reactions.
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Formation of the Ethanone Oxalate Moiety: This involves the reaction of the furan-substituted intermediate with appropriate carbonyl compounds and oxalic acid.
Reaction Conditions:
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The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
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Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the product.
Potential Applications:
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Medicinal Chemistry: The compound's potential biological activity makes it a candidate for drug development, particularly in modulating immune responses.
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Material Science: Its versatility as a synthetic intermediate allows it to be used in various chemical reactions, making it suitable for applications beyond medicinal chemistry.
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